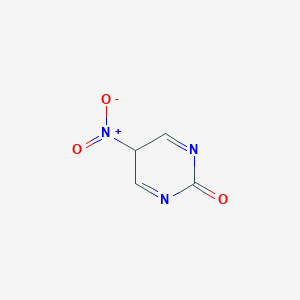
5-nitro-5H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-5H-pyrimidin-2-one: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are structurally similar to benzene and pyridine The compound is characterized by the presence of a nitro group (-NO2) at the 5th position and a keto group (=O) at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-5H-pyrimidin-2-one typically involves the nitration of pyrimidin-2-one derivatives. One common method is the reaction of 2-aminopyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5th position. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-5H-pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-amino-5H-pyrimidin-2-one.
Substitution: Various substituted pyrimidin-2-one derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: 5-nitro-5H-pyrimidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-nitro-5H-pyrimidin-2-one involves its interaction with biological targets, such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and DNA. This modification can inhibit enzyme activity or disrupt DNA replication and transcription, leading to cell death or growth inhibition .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in nucleotide synthesis and metabolism.
Comparison with Similar Compounds
5-amino-5H-pyrimidin-2-one: A reduced form of 5-nitro-5H-pyrimidin-2-one with an amino group instead of a nitro group.
5-chloro-5H-pyrimidin-2-one: A halogenated derivative with a chlorine atom at the 5th position.
5-methyl-5H-pyrimidin-2-one: An alkylated derivative with a methyl group at the 5th position.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and medicinal applications. Its ability to form reactive intermediates upon reduction also sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H3N3O3 |
|---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
5-nitro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-3H |
InChI Key |
ANZOOCPPBPRIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















